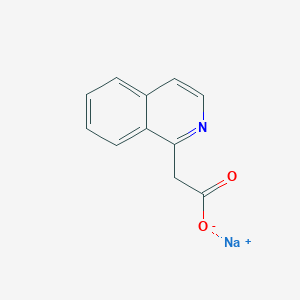
Sodium 2-(isoquinolin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(isoquinolin-1-yl)acetate is a chemical compound with the CAS Number: 1798728-26-3 . It has a molecular weight of 209.18 and its IUPAC name is sodium 2-(isoquinolin-1-yl)acetate . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
Isoquinolones, which include Sodium 2-(isoquinolin-1-yl)acetate, are important nitrogen-heterocyclic compounds. Their synthetic methods have been greatly developed recently . The construction of the isoquinolone ring focuses on intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems .Molecular Structure Analysis
The InChI code for Sodium 2-(isoquinolin-1-yl)acetate is 1S/C11H9NO2.Na/c13-11(14)7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-6H,7H2,(H,13,14);/q;+1/p-1 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
Sodium 2-(isoquinolin-1-yl)acetate is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
1. Synthesis of Polycyclic Isoquinoline Salts
Sodium acetate is utilized in an efficient low-temperature route to synthesize bi-, tri-, and tetracyclic isoquinoline salts via C-H activation. This method involves aromatic C-H activation promoted by sodium acetate, forming cyclometalated compounds which then undergo oxidative coupling to form desired isoquinoline salts. This presents a novel, efficient method for metal-mediated synthesis of heterocycles (Li, Brennessel, & Jones, 2008).
2. Efficient Synthesis of N-Heterocycles
Another study highlights a general and efficient approach for synthesizing 2-Pyridones, 2-Quinolinones, and 1-Isoquinolinones, crucial building blocks in medicinal chemistry. This method employs sodium acetate/water as the base/nucleophile combination, showcasing the dual function of sodium acetate as both a base and nucleophile (Wang et al., 2016).
3. Fluorescent Chemosensor for Cyanide
A new fluorescent chemosensor based on 8-hydroxyquinoline derivative, sodium 2-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yloxy)acetate, was designed for cyanide detection in aqueous solution. This sensor can achieve "ON-OFF-ON" type fluorescence change with high sensitivity and rapid response, suitable for detecting CN- in biological environments (Guo et al., 2013).
4. [3+3] Cycloaddition Reactions
Research on base-controlled [3+3] cycloaddition reactions of isoquinoline N-oxides with azaoxyallyl cations has led to the development of novel compounds. This transformation proceeds through an azaoxyallyl cation generated in situ, highlighting the versatility of sodium acetate in facilitating complex organic reactions (An, Xia, & Wu, 2016).
5. Thermal Conductivity of Sodium Acetate Trihydrate Composites
A study focused on the solidification behavior and thermal conductivity of bulk sodium acetate trihydrate composites, a promising phase change material for solar thermal energy storage. It explores how additives can enhance thermal conductivity and stabilize the material for efficient energy storage and release (Dannemand, Johansen, & Furbo, 2016).
Safety And Hazards
将来の方向性
Isoquinolones, including Sodium 2-(isoquinolin-1-yl)acetate, have versatile biological and physiological activities . They are not only interesting and important nitrogen-heterocyclic compounds but also useful synthetic blocks . The future direction in this field is likely to focus on the development of more efficient and economical synthetic methods .
特性
IUPAC Name |
sodium;2-isoquinolin-1-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2.Na/c13-11(14)7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-6H,7H2,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEPVWFVKBHIOU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(isoquinolin-1-yl)acetate | |
CAS RN |
1798728-26-3 |
Source


|
| Record name | sodium 2-(isoquinolin-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2645635.png)
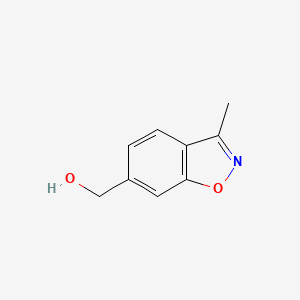
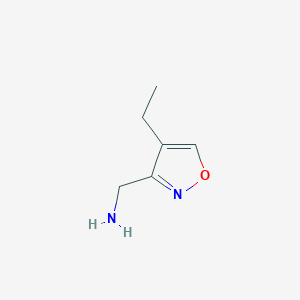
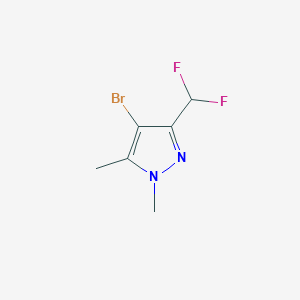
![4-[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2645643.png)
![1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazol-5-ol](/img/structure/B2645644.png)
![2-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2645645.png)
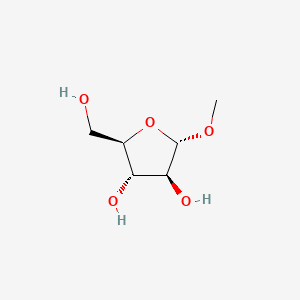
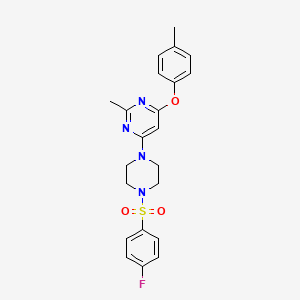
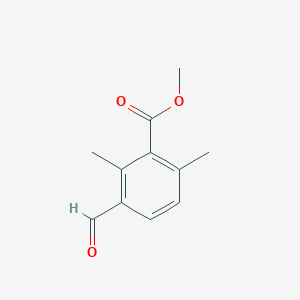
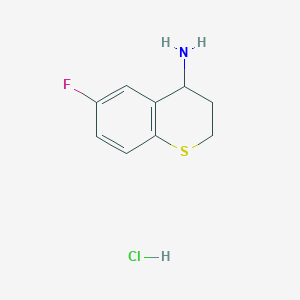
![N-({6-[(4-chlorophenyl)sulfinyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2645654.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2645657.png)
![7,8-Dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxylic acid;hydrochloride](/img/structure/B2645658.png)